Cas no 1105248-83-6 (N-(4-chlorophenyl)-2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide)
N-(4-chlorophenyl)-2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-(4-chlorophenyl)-2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide
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- Inchi: 1S/C21H18ClN3O5S2/c1-25(15-6-4-14(22)5-7-15)32(26,27)18-8-9-31-19(18)21-23-20(24-30-21)13-10-16(28-2)12-17(11-13)29-3/h4-12H,1-3H3
- InChI Key: VIIMZAXHQOFKLY-UHFFFAOYSA-N
- SMILES: C1(C2ON=C(C3=CC(OC)=CC(OC)=C3)N=2)SC=CC=1S(N(C1=CC=C(Cl)C=C1)C)(=O)=O
N-(4-chlorophenyl)-2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3382-8083-2μmol |
N-(4-chlorophenyl)-2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide |
1105248-83-6 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
| Life Chemicals | F3382-8083-5μmol |
N-(4-chlorophenyl)-2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide |
1105248-83-6 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3382-8083-10μmol |
N-(4-chlorophenyl)-2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide |
1105248-83-6 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
| Life Chemicals | F3382-8083-20μmol |
N-(4-chlorophenyl)-2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide |
1105248-83-6 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
| Life Chemicals | F3382-8083-1mg |
N-(4-chlorophenyl)-2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide |
1105248-83-6 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
| Life Chemicals | F3382-8083-2mg |
N-(4-chlorophenyl)-2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide |
1105248-83-6 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
| Life Chemicals | F3382-8083-3mg |
N-(4-chlorophenyl)-2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide |
1105248-83-6 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3382-8083-4mg |
N-(4-chlorophenyl)-2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide |
1105248-83-6 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
| Life Chemicals | F3382-8083-5mg |
N-(4-chlorophenyl)-2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide |
1105248-83-6 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
| Life Chemicals | F3382-8083-10mg |
N-(4-chlorophenyl)-2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide |
1105248-83-6 | 90%+ | 10mg |
$79.0 | 2023-04-26 |
N-(4-chlorophenyl)-2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on N-(4-chlorophenyl)-2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide
Introduction to N-(4-chlorophenyl)-2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide (CAS No. 1105248-83-6)
N-(4-chlorophenyl)-2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 1105248-83-6, represents a novel class of molecules with potential therapeutic applications. Its unique structural framework, characterized by a thiophene sulfonamide core appended with a chlorophenyl group and an oxadiazole moiety, makes it an intriguing candidate for further investigation.
The compound's molecular structure incorporates several key pharmacophoric elements that are known to interact favorably with biological targets. The presence of the N-methylthiophene-3-sulfonamide moiety suggests potential activity against enzymes and receptors involved in various disease pathways. Additionally, the 4-chlorophenyl group and the 3,5-dimethoxyphenyl-substituted oxadiazole ring contribute to its binding affinity and specificity. These structural features have been meticulously designed to optimize interactions with biological systems, making this compound a promising candidate for drug discovery.
In recent years, there has been a growing interest in the development of small-molecule inhibitors targeting specific biological pathways. The compound N-(4-chlorophenyl)-2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide has been studied for its potential role in modulating these pathways. Preliminary in vitro studies have demonstrated its ability to interact with certain enzymes and receptors, suggesting possible applications in treating conditions such as inflammation, cancer, and neurodegenerative diseases. These findings have prompted further research into its mechanism of action and therapeutic potential.
The synthesis of this compound involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. The incorporation of the N-methylthiophene-3-sulfonamide moiety is particularly challenging due to its sensitivity to hydrolysis and oxidation. However, advances in synthetic methodologies have made it possible to construct this complex structure with increasing efficiency. The use of modern techniques such as palladium-catalyzed cross-coupling reactions and protecting group strategies has significantly improved the synthetic route to this molecule.
The pharmacological properties of N-(4-chlorophenyl)-2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide have been extensively evaluated in various cellular and animal models. These studies have revealed promising results regarding its ability to inhibit key targets involved in disease progression. For instance, research has shown that this compound can modulate the activity of certain kinases and transcription factors, which are often dysregulated in cancer cells. Additionally, its interaction with immune cells has been explored, suggesting potential applications in immunomodulatory therapies.
The structural diversity of this compound makes it an attractive scaffold for further derivatization and optimization. By modifying specific functional groups or introducing new substituents, researchers can fine-tune its pharmacological properties to enhance efficacy and reduce side effects. The oxadiazole ring, for example, can be replaced or modified to explore different biological activities. Similarly, the N-methylthiophene-3-sulfonamide moiety can be altered to improve solubility or metabolic stability.
In conclusion, N-(4-chlorophenyl)-2-[3-(3,5-dimethoxyphenyl)-1,2,4-Oxadiazol -5 - yl
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